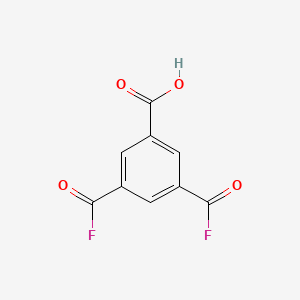

3,5-Bis(fluorocarbonyl)benzoic acid

Description

Significance of Fluorinated Benzoic Acid Derivatives in Advanced Chemical Synthesis

Fluorinated benzoic acid derivatives represent a cornerstone in modern synthetic chemistry, prized for the unique properties that the fluorine atom imparts to a molecule. The incorporation of fluorine can dramatically alter a compound's physical, chemical, and biological characteristics, including its acidity, lipophilicity, and metabolic stability. ontosight.aiontosight.ai Consequently, these derivatives are extensively used as precursors and intermediates in the production of high-value chemicals, particularly in the pharmaceutical and agrochemical industries. ontosight.aiijrar.org

Research has consistently shown that fluorinated compounds can exhibit enhanced biological activity compared to their non-fluorinated counterparts. ontosight.ai This "fluorine effect" is leveraged in drug design to improve efficacy and pharmacokinetic profiles. For instance, fluorobenzoic acids are key building blocks in the synthesis of certain medications, such as fluoroquinolone antibiotics. ontosight.ai Beyond medicine, these compounds are finding applications in materials science. Fluoro-substituted compounds are increasingly considered environmentally more acceptable alternatives to some chlorinated compounds and have been employed as artificial tracers to study flow dynamics in geothermal and oil well applications. nih.gov The synthesis of fluorinated benzoic acids can be achieved through various methods, including the direct fluorination of a benzene (B151609) ring with a catalyst or the fluorination of existing benzoic acid derivatives. ontosight.airesearchgate.net

Key Applications of Fluorinated Benzoic Acid Derivatives

| Application Area | Significance | Example |

|---|---|---|

| Pharmaceuticals | Used as building blocks for drugs with enhanced biological activity and metabolic stability. ontosight.aiontosight.ai | Fluoroquinolone antibiotics ontosight.ai |

| Agrochemicals | Serve as precursors for pesticides and herbicides. ontosight.aiijrar.org | Various commercial pesticides |

| Industrial Tracers | Utilized to investigate flow dynamics in geothermal and oil recovery operations. nih.gov | Specific fluorobenzoates |

| Material Science | Precursors for advanced polymers and materials. ijrar.org | High-performance polymers |

Overview of Polyfunctionalized Aromatic Compounds in Materials Science and Organic Chemistry

Polyfunctionalized aromatic compounds, characterized by a stable aromatic ring bearing multiple reactive functional groups, are pivotal in both materials science and organic chemistry. Their rigid structure and capacity for directed, multiple connections make them ideal building blocks (monomers) for creating advanced materials with tailored properties. ijrar.org In materials science, these compounds are fundamental to the production of high-performance polymers, plastics, and fibers. ijrar.org Aromatic polymers like aramids (e.g., Kevlar) derive their exceptional strength and thermal stability from the ordered, interconnected network of aromatic units. ijrar.org

In organic chemistry, the versatility of polyfunctionalized aromatics allows for the synthesis of complex molecular architectures. They serve as fundamental scaffolds in the development of countless drugs, facilitating treatments for a wide range of diseases. ijrar.org The presence of multiple functional groups on a single aromatic core allows for sequential or orthogonal chemical modifications, enabling the construction of intricate three-dimensional structures from relatively simple starting materials. These compounds are also integral to the agrochemical and electronics industries, where they are used to create effective pesticides and are key components in organic electronic devices like OLEDs and organic photovoltaics. ijrar.org

Role of Polyfunctionalized Aromatic Compounds in Key Sectors

| Industry | Role and Application |

|---|---|

| Materials Science | Key components in creating polymers, plastics, and fibers with superior mechanical, thermal, and chemical properties (e.g., Kevlar). ijrar.org |

| Pharmaceuticals | Serve as crucial building blocks and scaffolds for the synthesis of a vast array of drugs. ijrar.org |

| Agrochemicals | Integral to the development of effective pesticides and herbicides due to their biological activity. ijrar.org |

| Electronics | Used in cutting-edge technologies, including the fabrication of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. ijrar.org |

Research Trajectories and Future Prospects of Multi-Substituted Aromatic Carboxylic Acids

The field of multi-substituted aromatic carboxylic acids is dynamic, with research continually uncovering new synthetic methods and applications. A significant area of development is their use as versatile building blocks for creating coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com The multiple carboxylic acid groups, along with other potential functionalities on the ring, can coordinate with metal ions in various ways, leading to the assembly of highly ordered, porous structures. These MOFs are being investigated for a range of advanced applications, including selective gas storage, catalysis, and as highly sensitive luminescent probes for detecting pollutants like pesticides. mdpi.com

Another active research trajectory involves exploring and controlling the fundamental processes of crystal growth and nucleation for these molecules. acs.org Understanding how substituents on the aromatic ring influence these kinetics is crucial for designing materials with desired physical properties and for controlling polymorphism in pharmaceuticals and fine chemicals. Modern synthetic organic chemistry is also pushing the boundaries of what can be achieved with these compounds. For example, innovative techniques like metallaphotoredox catalysis are enabling the decarboxylative functionalization of aromatic carboxylic acids. acs.org This allows the carboxylic acid group, traditionally seen as a directing group, to be replaced with other functionalities, opening up new pathways for creating complex molecules. acs.org

Future prospects for multi-substituted aromatic carboxylic acids are vast. They are expected to play a central role in the development of next-generation "smart" materials, highly selective catalysts, and more efficient and complex pharmaceutical agents. The ongoing research into their synthesis, self-assembly, and reactivity will continue to drive innovation across numerous scientific and industrial fields.

Structure

3D Structure

Properties

CAS No. |

887268-03-3 |

|---|---|

Molecular Formula |

C9H4F2O4 |

Molecular Weight |

214.12 g/mol |

IUPAC Name |

3,5-dicarbonofluoridoylbenzoic acid |

InChI |

InChI=1S/C9H4F2O4/c10-7(12)4-1-5(8(11)13)3-6(2-4)9(14)15/h1-3H,(H,14,15) |

InChI Key |

CMZMZWVNDIEGLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)F)C(=O)F)C(=O)O |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 3,5 Bis Fluorocarbonyl Benzoic Acid

Functional Group Interconversions of Fluorocarbonyl Moieties

The fluorocarbonyl groups are the most electrophilic sites in the molecule and are thus susceptible to nucleophilic attack. This reactivity is the basis for a variety of functional group interconversions. For instance, in the synthesis of novel polymers, 3,5-bis(fluorocarbonyl)benzoic acid can be reacted with aromatic diamines. In this polycondensation reaction, the amine nucleophiles attack the electrophilic carbon of the fluorocarbonyl groups, leading to the formation of robust amide linkages and the elimination of hydrogen fluoride (B91410). This process results in the formation of polyamides with a regular, repeating structure dictated by the geometry of the monomer.

Carboxylic Acid Reactivity in the Presence of Fluorocarbonyl Groups

The carboxylic acid group, while generally less reactive than the fluorocarbonyl moieties, can also participate in a range of chemical transformations. Standard reactions of carboxylic acids, such as esterification or conversion to the corresponding acid chloride, are theoretically possible. However, the strongly electron-withdrawing nature of the two fluorocarbonyl groups significantly increases the acidity of the carboxylic acid proton. This enhanced acidity can influence its reactivity and may require the use of specific reagents or conditions to avoid undesired side reactions involving the more sensitive fluorocarbonyl groups.

Orthogonal Reactivity Strategies for Selective Functionalization

The development of orthogonal reactivity strategies is crucial for the selective functionalization of this compound. This involves exploiting the differential reactivity of the functional groups to modify one type of group while leaving the others intact. For example, by carefully selecting the nucleophile and reaction conditions, it may be possible to selectively react at the fluorocarbonyl positions without affecting the carboxylic acid. Conversely, protection of the fluorocarbonyl groups would allow for the selective transformation of the carboxylic acid moiety. The successful implementation of such strategies would open avenues for the synthesis of precisely defined, complex molecular architectures.

This compound as a Monomer in Polymer Synthesis

The trifunctional nature of this compound makes it a valuable building block, or monomer, for constructing a variety of polymers. Its three reactive sites can participate in polymerization reactions, leading to the formation of either linear, branched, or cross-linked polymer chains, depending on the reaction conditions and the other monomers involved. The high reactivity of the acyl fluoride groups, in particular, facilitates efficient polymerization. acs.orgresearchgate.net

Polycondensation is a primary method for synthesizing polymers from monomers like this compound. farabi.university In these reactions, the monomer joins with other molecules, typically bifunctional monomers such as diamines or diols, to form long polymer chains. The process involves the repeated elimination of small molecules, such as hydrogen fluoride (HF) or water.

When reacted with diamines, this compound forms aromatic polyamides. The acyl fluoride and carboxylic acid groups react with the amine groups to create strong and stable amide linkages. Similarly, when reacted with diols, it yields aromatic polyesters through the formation of ester bonds. The trifunctionality of the monomer is crucial, as it can act as a cross-linking agent, connecting multiple polymer chains to form a three-dimensional network. This network structure imparts high thermal stability, chemical resistance, and mechanical strength to the resulting polymers. The kinetics of these reactions can be complex, with the reactivity of aryl fluorides often being significantly higher than corresponding chlorides, leading to faster polymerization rates. nsf.gov

Table 1: Polymer Types and Properties from this compound

| Co-monomer Type | Resulting Polymer | Key Linkage | Predicted Properties |

|---|---|---|---|

| Diamines | Aromatic Polyamide | Amide (-CO-NH-) | High thermal stability, high strength, chemical resistance |

Dendrimers and hyperbranched polymers are classes of synthetic macromolecules with highly branched, three-dimensional structures. bohrium.commdpi.com Monomers are classified based on their reactive functional groups; a monomer with three reactive groups, like this compound, is termed an A3-type monomer. dtic.mil

The synthesis of these dendritic macromolecules can be achieved through a one-pot process, which makes them suitable for industrial applications. google.com In the synthesis of hyperbranched polymers, an A3 monomer can be reacted with a B2-type monomer (a monomer with two reactive groups). dtic.milrsc.org This process, however, can sometimes lead to premature gelation, which needs to be carefully controlled. google.com Dendrimers, in contrast, are built in a more controlled, step-by-step fashion, resulting in a perfectly branched, monodisperse structure. mdpi.commdpi.com The synthesis can proceed through divergent or convergent approaches. mdpi.comresearchgate.net The unique properties of these polymers, such as low viscosity and high solubility, are a direct result of their globular, branched architecture. dtic.mil

Table 2: Comparison of Dendrimers and Hyperbranched Polymers

| Feature | Dendrimers | Hyperbranched Polymers |

|---|---|---|

| Structure | Perfectly branched, symmetrical, monodisperse mdpi.com | Irregularly branched, polydisperse dtic.mil |

| Synthesis | Multi-step, controlled (divergent or convergent) mdpi.commdpi.com | Typically one-pot polymerization dtic.milgoogle.com |

| Properties | High degree of surface functionality, low viscosity nih.gov | Good solubility, multi-functionality, low viscosity dtic.mil |

| Key Monomer | Utilizes core and branching units mdpi.comnih.gov | Often formed from A3 + B2 monomer systems rsc.orgsciengine.com |

Functional Polymer Design and Engineering

The specific chemical features of this compound allow for the intentional design of polymers with customized functionalities and properties.

The presence of fluorine atoms in the fluorocarbonyl groups of the monomer is a key feature for designing functional polymers. When this monomer is used in polymerization, fluorine is incorporated into the final polymer structure. Fluorinated polymers are known for a range of exceptional properties. rsc.orgfluoropolymers.eu The high electronegativity of fluorine atoms can lead to strong, stable carbon-fluorine bonds, enhancing the thermal stability and chemical resistance of the polymer. researchgate.net

Furthermore, the inclusion of fluorine can significantly alter the surface properties of the material, often imparting hydrophobicity (water repellency) and oleophobicity (oil repellency). fluoropolymers.eu In some advanced applications, such as in materials for gas separation membranes, the presence of bulky fluorinated groups can increase the microporosity and gas permeability of the polymer. msrjournal.com The strategic placement and number of fluorine substituents can also influence the electronic properties and structural ordering of polymer backbones. d-nb.info

The use of polyfunctional monomers like this compound is a powerful strategy for tailoring the bulk properties of polymers. nih.govresearchgate.netmdpi.com The trifunctional nature of this monomer allows for the creation of cross-links between linear polymer chains. By controlling the amount of this monomer in the polymerization reaction, the degree of cross-linking can be precisely adjusted.

This control over the polymer architecture directly impacts its macroscopic properties. For instance, increasing the cross-link density generally enhances the material's mechanical strength, stiffness, and dimensional stability. mdpi.com It also typically raises the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Furthermore, a higher degree of cross-linking can reduce the polymer's solubility and swelling in various solvents, improving its chemical and environmental resistance. This ability to fine-tune properties is crucial for developing materials for specific, demanding applications. acs.org

Table 3: Effect of Cross-linking on Polymer Properties

| Property | Low Cross-link Density | High Cross-link Density |

|---|---|---|

| Mechanical Strength | Lower | Higher |

| Stiffness | Lower | Higher |

| Glass Transition Temp. (Tg) | Lower | Higher |

| Solvent Resistance | Lower (prone to swelling/dissolving) | Higher (more resistant) |

Surface Modification and Self-Assembled Monolayers (SAMs)

Beyond its use in creating bulk polymers, this compound and similar reactive molecules are valuable for surface modification. The highly reactive acyl fluoride groups can form strong covalent bonds with functional groups commonly found on the surfaces of various substrates, such as hydroxyl (-OH) or amine (-NH2) groups on glass, silicon wafers, and metal oxides. acs.orgdtu.dk

This reactivity allows for the creation of self-assembled monolayers (SAMs). rsc.org SAMs are highly organized, single-molecule-thick layers that spontaneously form on a substrate. mdpi.com The process involves three key components of the molecule: an anchoring group that binds to the surface, a spacer (or chain), and a terminal functional group that forms the new surface interface. mdpi.com

By using molecules like this compound, a surface can be engineered to have specific properties. For example, the fluorinated groups can create a low-energy, hydrophobic surface. The structure of the molecule, including the presence of aromatic rings and the number of reactive anchoring groups, plays a crucial role in the packing and organization of the monolayer. acs.orgnih.gov Trifunctional molecules can sometimes form thicker, multilayered films rather than a simple monolayer. acs.org This technique is a powerful tool for precisely controlling the chemical and physical properties of interfaces for applications in electronics, sensors, and biomedical devices. rsc.org

Applications in Polymer Chemistry and Advanced Materials

Role in Area-Selective Atomic Layer Deposition (AS-ALD) Inhibition by Fluorinated Benzoic Acid Derivatives

Area-selective atomic layer deposition (AS-ALD) is a critical technique for the fabrication of patterned thin films in the semiconductor industry, enabling the creation of uniform and conformal structures with atomic-scale thickness control. nih.gov This bottom-up approach achieves spatial selectivity by functionalizing surfaces to either promote or prevent ALD growth in specific locations. nih.govresearchgate.net Self-assembled monolayers (SAMs) are frequently employed as inhibiting agents to passivate non-growth areas. nih.govresearchgate.net

Recent research has explored the efficacy of small molecule carboxylates, particularly fluorinated benzoic acid derivatives, as inhibitors for ALD processes. nih.govdntb.gov.ua A notable example is 3,5-Bis(trifluoromethyl)benzoic acid (BTBA), which has been investigated alongside benzoic acid and 4-trifluoromethyl benzoic acid (TBA) for its potential in blocking ALD. nih.govdntb.gov.ua

Studies have demonstrated that self-assembled monolayers of these benzoic acid derivatives are viable for inhibiting ALD. nih.gov A key finding is that the fluorinated SAMs, such as those formed from BTBA, are more effective inhibitors than their non-fluorinated counterparts. nih.govdntb.gov.ua Interestingly, this enhanced inhibition is not attributed to hydrophobicity, but rather to the coordination chemistry of the SAM at the interface. nih.govdntb.gov.ua

By utilizing nanoscale infrared spectroscopy, researchers have been able to probe the buried monolayer interface and observe the distribution of carboxylate coordination states. nih.govsciprofiles.com The evolution of these coordination states is directly correlated with ALD growth, emphasizing the critical role of interfacial chemistry in the performance of ALD inhibitors. nih.govsciprofiles.com The steric hindrance provided by the bulky trifluoromethyl groups in BTBA is also believed to play a significant role by blocking reaction pathways that would otherwise lead to film deposition on the passivated surface. dntb.gov.ua

Coordination Chemistry and Ligand Design with 3,5 Bis Fluorocarbonyl Benzoic Acid

Ligand Properties of Benzoic Acid Derivatives in Metal Complexation

Benzoic acid and its derivatives are fundamental building blocks in coordination chemistry, acting as versatile ligands for a wide array of metal ions. The carboxylate group (-COOH) is the primary coordination site, which, upon deprotonation, can bind to metal centers in several modes. The specific coordination is influenced by the nature of the metal ion, the solvent system, the pH, and the presence of other substituents on the benzene (B151609) ring.

The carboxylate group can coordinate to a metal ion in a monodentate fashion, where only one oxygen atom binds to the metal, or in a bidentate fashion, where both oxygen atoms bind to the same metal center, forming a chelate ring. ijcce.ac.ir It can also act as a bridging ligand, connecting two or more metal centers, which is crucial for the formation of coordination polymers and MOFs. A study of complex compounds with 3d-metals (Ni(II), Cu(II), Zn(II)) based on benzoic acid derivatives highlighted the formation of mixed-ligand complexes with varied geometries and physicochemical properties. phoenixpublication.net

The electronic properties of substituents on the aromatic ring significantly influence the ligand's coordination ability. In the case of 2-(4-nitrophenylaminocarbonyl)benzoic acid, coordination with metals such as Cr(III), Co(II), Ni(II), Cu(II), and Zn(II) occurs through the carboxylate group in a bidentate fashion. ijcce.ac.ir Infrared spectroscopy is a key tool for confirming this coordination; the disappearance or significant shift of the C=O stretching vibration of the carboxylic acid group upon complex formation indicates its involvement in bonding to the metal ion. nih.govacs.org For instance, in complexes formed with 2,4-Bis-(triazol-1-yl)benzoic acid, the disappearance of the –C=O stretching peak at 1711 cm⁻¹ confirmed that the carboxyl group was coordinated with the metal ion. nih.govacs.org

| Compound | Color | Physical State | Melting Point (°C) | Magnetic Moment (μeff, B.M.) |

|---|---|---|---|---|

| Ligand | Yellowish brown | Crystalline | 230 | - |

| Cr(III)-complex | Dark Green | Amorphous | ~280 | 3.81 |

| Ni(II)-complex | Brownish Yellow | Amorphous | ~290 | 3.12 |

| Co(II)-complex | Light Pink | Amorphous | ~291 | 4.76 |

| Cu(II)-complex | Green | Amorphous | ~285 | 1.79 |

| Zn(II)-complex | White | Amorphous | ~267 | Diamagnetic |

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs), also known as coordination polymers, are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Benzoic acid derivatives, particularly those with multiple carboxylate groups or other coordinating sites, are excellent candidates for these organic linkers due to their rigidity and defined geometry. nih.govd-nb.info

The design of MOFs relies on the principles of crystal engineering, where the geometry of the organic linker and the coordination preference of the metal ion dictate the topology of the resulting framework. nih.gov Ligands containing both nitrogen (e.g., from triazole or pyridine (B92270) rings) and oxygen (from carboxylates) donors, such as 2,4-Bis-(triazol-1-yl)benzoic acid, can lead to MOFs with diverse dimensionalities and properties. nih.govacs.org For example, using this ligand, Cd(II) and Zn(II) complexes were synthesized that formed 3D and 2D frameworks, respectively. nih.govacs.org Similarly, lanthanide-based coordination polymers have been assembled from derivatives of 3,5-dihydroxy benzoic acid, forming one-dimensional (1-D) chains. nih.gov

The introduction of fluorine atoms into the organic linker can modify the properties of the resulting MOF, such as pore size, chemical stability, and affinity for certain guest molecules. A series of fluorinated MOFs (F-MOFs) were synthesized using 4,4′-(hexafluoroisopropylidene) bis(benzoic acid) as the dicarboxylate linker with Cu(II) ions and various heterocyclic co-ligands. researchgate.netrsc.org These F-MOFs exhibited a range of structures from 1D chains to 2D and 3D frameworks, demonstrating how the interplay between the fluorinated dicarboxylate and co-ligands can be used to tune the final architecture. researchgate.netrsc.org The fluorocarbonyl groups in 3,5-Bis(fluorocarbonyl)benzoic acid could potentially undergo reactions to form multidentate linkers in situ, or the fluorine atoms could influence the framework's properties through electronic effects and specific interactions.

| Ligand | Metal Ion(s) | Resulting Structure | Reference |

|---|---|---|---|

| 3,5-Bis(pyridine-2-ylmethoxy)benzoic acid | Eu(III), Tb(III), Gd(III) | 1D coordination polymers | nih.gov |

| 2,4-Bis-(triazol-1-yl)benzoic acid | Cd(II) | 3D framework structure | acs.org |

| 2,4-Bis-(triazol-1-yl)benzoic acid | Zn(II) | 2D framework structure | acs.org |

| 4,4′-(hexafluoroisopropylidene) bis(benzoic acid) | Cu(II) | 1D, 2D, and 3D F-MOFs (with co-ligands) | researchgate.netrsc.org |

| 3,5-dinitrosalicylic acid | Cu(II), Cd(II) | 1D chains, 2D networks, 3D frameworks (with bis(triazole) co-ligands) | rsc.org |

Catalytic Applications of Metal Complexes Derived from Benzoic Acid-Based Ligands

Metal complexes derived from benzoic acid-based ligands have shown significant promise in various catalytic applications. rsc.org The ligand not only stabilizes the metal center but also modulates its electronic properties and provides a specific steric environment, which can enhance catalytic activity and selectivity. d-nb.info

One notable application is in the electrocatalytic reduction of carbon dioxide (CO₂). A study demonstrated that cadmium metal complexes prepared with different benzoic acid ligands (benzoic acid, 1,4-benzenedicarboxylic acid, and 1,3,5-benzenetricarboxylic acid) could efficiently catalyze the reduction of CO₂ to carbon monoxide (CO). rsc.org The complex derived from 1,4-benzenedicarboxylic acid, Cd-BDC, was particularly effective, achieving a high Faradaic efficiency for CO production. rsc.org

In the field of oxidation catalysis, Schiff base metal complexes derived from ligands containing benzoic acid moieties have been investigated. For example, new Schiff base metal complexes of Cu(II), Mn(II), Fe(III), Ru(III), Cr(III), and VO(II) were used to catalyze the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) and benzoic acid using H₂O₂ as the oxidant. researchgate.net The study found that Co and Mn metal complexes achieved very high conversion rates of benzyl alcohol. researchgate.net Similarly, Cu(II) and Ru(II) complexes with Schiff base ligands prepared from 3,5-diaminobenzoic acid have been screened for their catalytic activity in C-N cross-coupling reactions, which are important in the synthesis of pharmaceuticals. sphinxsai.com These examples underscore the potential of using metal complexes with tailored benzoic acid-based ligands as effective and selective catalysts in a range of chemical transformations. rsc.org

| Catalyst System | Reaction | Key Finding | Reference |

|---|---|---|---|

| Cd-complexes with benzoic acid (BA), 1,4-benzenedicarboxylic acid (BDC), and 1,3,5-benzenetricarboxylic acid (BTC) | Electrocatalytic reduction of CO₂ to CO | The Cd-BDC catalyst showed the highest Faraday efficiency for CO (94.7%). rsc.org | rsc.org |

| Schiff base metal complexes (Cu, Mn, Fe, Ru, Cr, VO) from salicylidene hydroxyl ligands | Oxidation of benzyl alcohol | Co and Mn complexes resulted in 97-98% conversion of benzyl alcohol. researchgate.net | researchgate.net |

| Cu(II) and Ru(II) complexes with Schiff base from 3,5-diaminobenzoic acid | C-N cross-coupling reactions | The complexes catalyzed the reactions with moderate to high yields. sphinxsai.com | sphinxsai.com |

| Water-soluble Mn(III) salen complexes | Oxidation of alcohols | Catalyzed the oxidation of primary and secondary alcohols to aldehydes and ketones. rsc.org | rsc.org |

Computational and Theoretical Investigations

Quantum Chemical Characterization of Electronic Structure

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of varying electron density, which are crucial for understanding intermolecular interactions. researchgate.net

In a typical MEP analysis, regions of negative electrostatic potential, shown in shades of red and yellow, correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. For 3,5-Bis(fluorocarbonyl)benzoic acid, the MEP map is expected to show:

Negative Regions: Concentrated around the highly electronegative oxygen atoms of the central carboxylic acid group and the two peripheral fluorocarbonyl groups. These sites are the primary centers for hydrogen bonding and interactions with electrophiles.

Positive Regions: A significant positive potential is anticipated around the acidic hydrogen atom of the carboxyl group, making it a strong proton donor. The hydrogen atoms on the aromatic ring would also exhibit a lesser degree of positive potential.

Computational studies on analogous molecules, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, confirm that electron-rich regions are localized around carbonyl oxygens, while electron-deficient areas are found elsewhere. mdpi.com Similarly, analysis of 3,5-diaminobenzoic acid shows distinct potential regions that govern its interaction with other molecules. researchgate.net

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen Atoms (C=O) | Highly Negative (Electron-Rich) | Site for Electrophilic Attack / H-Bond Acceptor |

| Carboxylic Acid Hydrogen (-OH) | Highly Positive (Electron-Deficient) | Site for Nucleophilic Attack / H-Bond Donor |

| Fluorine Atoms (-COF) | Negative (Electron-Rich) | Contributes to overall electronegativity |

| Aromatic Ring Protons (C-H) | Slightly Positive (Electron-Deficient) | Weak interaction sites |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgimperial.ac.uk The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized.

While specific calculations for this compound are not prominently published, data from structurally related compounds provide valuable insights. For instance, a computational study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which also features a 3,5-disubstituted aromatic ring with strongly electron-withdrawing groups, reported a high HOMO-LUMO energy gap of 5.54 eV. mdpi.com This large gap suggests significant molecular stability and a lower propensity for electron donation, attributed to the high electronegativity of the trifluoromethyl groups. mdpi.com It is reasonable to infer that this compound would exhibit a similarly large HOMO-LUMO gap due to the powerful electron-withdrawing nature of the fluorocarbonyl groups, indicating high stability.

Table 2: Representative Frontier Orbital Data for Analogous Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | -7.38 | -1.84 | 5.54 | mdpi.com |

| Benzoic Acid Dimer | - | - | 6.78 |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in mapping the pathways of chemical reactions, allowing for the detailed study of transient species like transition states that are difficult or impossible to observe experimentally.

The elucidation of a reaction mechanism involves identifying the most energetically favorable pathway from reactants to products. This is achieved by calculating the potential energy surface of the reaction. Key elements of this analysis include locating the transition state—the highest energy point along the reaction coordinate—and determining its structure and energy. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For this compound, computational studies could explore various reactions, such as:

Hydrolysis of the acyl fluoride (B91410) groups to form the corresponding carboxylic acids.

Amidation or Esterification at the acyl fluoride or carboxylic acid sites.

Electrophilic Aromatic Substitution , although the presence of three strongly deactivating groups on the benzene (B151609) ring would make such reactions challenging.

Theoretical investigations into the reactions of similar molecules, like the catalysis of reactions by thioureas bearing bis(3,5-trifluoromethyl)phenyl groups, demonstrate how computational methods can identify different binding modes and transition states, explaining the origins of stereoselectivity. mdpi.com Such studies provide a framework for how the reaction mechanisms of this compound could be computationally explored to understand its reactivity in synthetic applications.

Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties, including vibrational spectra (Infrared and Raman). This predictive power is essential for confirming the identity of a synthesized compound and for interpreting experimental data. chimia.ch

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT), calculates the frequencies and intensities of a molecule's vibrational modes. nih.gov These calculated spectra can be compared with experimental FTIR and Raman spectra to validate the computed geometry and assign specific absorption bands to the corresponding molecular motions (e.g., stretching, bending). nih.gov

For this compound, computational analysis would predict characteristic vibrational frequencies for its key functional groups. Studies on benzoic acid and its fluorinated derivatives show that computational methods can accurately model the effects of substitution and intermolecular interactions, such as the red shift in the O-H stretching frequency upon dimer formation through hydrogen bonding. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| -COOH | O-H Stretch | 2500-3300 (broad) | Frequency is highly sensitive to hydrogen bonding. nih.gov |

| -COOH | C=O Stretch | 1680-1710 | Associated with the carboxylic acid dimer. |

| -COF | C=O Stretch | 1800-1850 | Acyl halides typically absorb at higher frequencies than carboxylic acids. |

| -COF | C-F Stretch | 1000-1400 | Strong absorption characteristic of organofluorine compounds. |

| Aromatic Ring | C=C Stretch | 1450-1600 | Multiple bands are expected for the substituted benzene ring. |

NMR Chemical Shift Prediction for Benzoic Acid Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Computational methods, particularly Density Functional Theory (TDFT), have become increasingly powerful in predicting NMR chemical shifts, aiding in the interpretation of experimental spectra. researchgate.netresearchgate.net

For benzoic acid and its derivatives, theoretical calculations of ¹H and ¹³C NMR chemical shifts are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netdergipark.org.tr These calculations are typically carried out after optimizing the molecular geometry using a suitable level of theory, such as B3LYP with basis sets like 6-311++G**. researchgate.net The accuracy of these predictions allows for a detailed comparison with experimental data, helping to confirm structural assignments and understand the electronic effects of various substituents on the aromatic ring. researchgate.net

In the context of fluorinated aromatic compounds, the prediction of ¹⁹F NMR chemical shifts is of particular importance. Computational methods have demonstrated high accuracy in predicting these shifts for a range of fluorinated molecules. researchgate.net Scaling factors are often developed using a curated dataset of compounds to improve the correlation between computed isotropic shielding constants and experimental chemical shifts. researchgate.net This approach has proven useful in the assignment of chemical shifts to specific fluorine atoms in polyfluorinated aromatic systems. researchgate.net

While specific computational studies on the NMR chemical shifts of this compound are not extensively detailed in the provided results, the methodologies applied to other fluorinated benzoic acids and aromatic compounds are directly applicable. For instance, the computational investigation of 2-amino-3-methylbenzoic acid involved calculating ¹H and ¹³C NMR chemical shifts using the GIAO method with a solvent model, showing good agreement with experimental data. dergipark.org.tr Similarly, studies on various benzoic acid derivatives have successfully employed DFT calculations to determine theoretical chemical shifts. researchgate.net

Table 1: Representative Computational Methods for NMR Chemical Shift Prediction

| Computational Method | Basis Set | Application | Reference |

| Density Functional Theory (DFT) | 6-311+G(d,p) | ¹⁹F NMR chemical shifts of fluorinated aromatic compounds | researchgate.net |

| Gauge-Independent Atomic Orbital (GIAO) | 6-311++G** | ¹H and ¹³C NMR chemical shifts of benzoic acid derivatives | researchgate.net |

| GIAO with SCRF solvent model | 6-311G+(2d,p) | ¹H and ¹³C NMR chemical shifts of 2-amino-3-methylbenzoic acid | dergipark.org.tr |

Acid-Base Properties and pKa Studies of Fluorinated Benzoic Acids

The acidity of benzoic acids is significantly influenced by the nature and position of substituents on the aromatic ring. Fluorine, being a highly electronegative atom, generally increases the acidity of benzoic acid through its electron-withdrawing inductive effect. The pKa of an acid is a direct measure of its strength in solution.

Computational methods can be employed to predict the pKa values of organic acids. These predictions are often based on calculating the Gibbs free energy change for the deprotonation reaction in a solvent, typically water. The accuracy of these calculations depends on the chosen theoretical model and the proper treatment of solvation effects.

Experimental studies have determined the aqueous pKa values for a range of fluorinated benzoic acids. For example, the pKa values for 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid have been reported as 3.27, 3.86, and 4.14, respectively. ut.ee These values illustrate the influence of the fluorine atom's position on the acidity of the benzoic acid.

Table 2: Experimental Aqueous pKa Values of Selected Fluorinated Benzoic Acids

| Compound | pKa | Reference |

| 2-Fluorobenzoic acid | 3.27 | ut.ee |

| 3-Fluorobenzoic acid | 3.86 | ut.ee |

| 4-Fluorobenzoic acid | 4.14 | ut.ee |

| 3,5-Difluorobenzoic acid | Not specified | tandfonline.com |

| 2,3,4-Trifluorobenzoic acid | Not specified | tandfonline.com |

| 3,4,5-Trifluorobenzoic acid | Not specified | tandfonline.com |

Development of Computational Models for Fluorinated Aromatic Systems

The accurate computational modeling of fluorinated aromatic systems is crucial for understanding their structure, reactivity, and properties. The development of reliable force fields and quantum mechanical methods is an active area of research.

Force fields, such as the General Amber Force Field (GAFF), are often used in molecular dynamics (MD) simulations to study the behavior of molecules in solution. ucl.ac.uk For fluorinated compounds, specific parameterization is often necessary to accurately model the interactions involving fluorine atoms. For instance, new force field parameters have been developed for fluorinated aromatic amino acids to be used with the AMBER ff15ipq protein force field, enabling more accurate simulations of ¹⁹F NMR observables. nih.govbiorxiv.org

Quantum chemical calculations, particularly DFT, are widely used to investigate the electronic structure and properties of fluorinated aromatic compounds. researchgate.netnih.govnih.gov These methods can provide insights into conformational preferences, intermolecular interactions, and reaction mechanisms. nih.govnih.gov For example, DFT calculations have been used to study the potential energy landscapes of ortho-fluoro- and chloro-substituted benzoic acids, revealing the effects of halogen substitution on the molecular structure and properties. nih.govnih.gov

The development of these computational models is essential for rationalizing experimental observations and for the predictive design of new fluorinated molecules with desired properties. The insights gained from these models can guide synthetic efforts and contribute to a deeper understanding of the unique chemistry of fluorinated aromatic systems. nih.gov

Derivatives and Analogues of 3,5 Bis Fluorocarbonyl Benzoic Acid

Structure-Activity Relationship Studies for Fluorinated Benzoic Acid Analogues in Chemical Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how the specific placement and nature of substituents on a core molecular scaffold influence its chemical or biological activity. For fluorinated benzoic acid analogues, SAR studies reveal the critical role that fluorine atoms or fluorine-containing groups play in modulating a molecule's properties.

Research into small molecule STAT3 inhibitors provides a clear example of these principles. In one study, modifications to a benzoic acid-based scaffold showed that halogen substitution significantly impacted inhibitory potency. While substituting the ring with chlorine at the ortho- or meta-positions led to a decrease in activity, a single fluorine substitution at the 3-position resulted in a twofold improvement in potency against STAT3 activity in vitro. nih.gov This highlights the unique electronic effects of fluorine compared to other halogens.

Table 1: Impact of Halogen Substitution on STAT3 Inhibitory Activity

| Compound Analogue | Substitution Pattern | Inhibitory Activity (IC50) | Relative Potency Change |

|---|---|---|---|

| Parent Compound (SH4-54) | Unsubstituted | ~3.6-4.1 μM | Baseline |

| Analogue 2p | ortho-Chloro | 8.6 μM | Decreased |

| Analogue 2s | meta-Chloro | 14.4 μM | Decreased |

| Analogue 2v | meta-Fluoro | 1.8 μM | Increased (2-fold) |

Data synthesized from research findings on STAT3 inhibitors. nih.gov

In other chemical systems, the position of fluorine substitution has been shown to have subtle but important conformational effects. In studies on allosteric ligands, the introduction of an ortho-fluoro substituent on a benzoic acid moiety was found to cause a slight decrease in potency. dundee.ac.uk Co-crystal structures revealed that this was due to an unfavorable conformation adopted by the molecule to accommodate the fluoro substituent while maintaining necessary hydrogen bond interactions, which may lead to charge repulsion. dundee.ac.uk Similarly, studies on fluorinated benzenesulfonamides designed to inhibit amyloid-β aggregation demonstrated that a specific spatial arrangement of the benzoic acid, a hydrophobic substituent, and the benzenesulfonamide (B165840) group was necessary for activity. researchgate.net

Synthesis of Chemically Modified Derivatives for Targeted Research Applications

The synthesis of chemically modified derivatives of fluorinated benzoic acids is often driven by the need for molecules with specific functions, such as biological probes, targeted inhibitors, or precursors for advanced materials.

One targeted research application involves the creation of dual-target ligands for diseases like Alzheimer's, which are associated with oxidative stress and impaired cholinergic transmission. frontiersin.org Researchers have synthesized hydroxybenzoic acid derivatives designed to act as both mitochondriotropic antioxidants and cholinesterase inhibitors. The synthesis begins with a parent benzoic acid, such as 3,4-dimethoxybenzoic acid, which is activated with phosphorus oxychloride (POCl₃). This activated intermediate is then reacted with an amino alcohol (e.g., 8-aminooctan-1-ol) in the presence of a base like diisopropylethylamine (DIPEA) to form an amide derivative. frontiersin.org This multi-step process allows for the precise construction of molecules that can address multiple pathological factors simultaneously.

Another example is the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a fatty acid amide derivative. mdpi.com This compound was prepared through a solventless direct amidation reaction, where stearic acid was heated with 3,5-bis(trifluoromethyl)benzylamine (B151408) at 140 °C. mdpi.com This method is notable for being catalyst-free and proceeding in air, offering a practical route to amide derivatives that combine a long aliphatic chain with a highly fluorinated aromatic group, a structure of interest for materials science and biochemistry. mdpi.com

Table 2: Synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Stearic acid, 3,5-bis(trifluoromethyl)benzylamine | 140 °C, 24 h, solvent-free, catalyst-free | N-(3,5-bis(trifluoromethyl)benzyl)stearamide |

Based on the direct amidation method. mdpi.com

These synthetic strategies demonstrate how fluorinated benzoic acid analogues can be tailored to create complex molecules for highly specific research goals.

Exploring Trifluoromethylated Benzoic Acid Analogues in Organic Synthesis and Materials Science Research

Trifluoromethylated (CF₃) benzoic acid analogues are particularly valuable in organic synthesis and materials science. The incorporation of CF₃ groups can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making these compounds highly sought after as building blocks for pharmaceuticals, agrochemicals, and polymers. rsc.orgchinesechemsoc.org

In organic synthesis, a key challenge has been the direct conversion of carboxylic acids into trifluoromethyl ketones. A recently developed method enables the efficient trifluoromethylation of a wide range of benzoic acids using trimethyl(trifluoromethyl)silane (TMSCF₃) with an anhydride (B1165640) as an activating agent. organic-chemistry.org This reaction proceeds through an addition-elimination mechanism to provide aryl trifluoromethyl ketones in high yields. These ketones are valuable intermediates and are noted for their high stability and unique electronic properties, which are beneficial in materials science applications. organic-chemistry.org

In the field of medicinal chemistry, derivatives of 3,5-bis(trifluoromethyl)benzoic acid have been used to create potent antibacterial agents. nih.govnih.gov In one study, a series of novel pyrazole (B372694) derivatives were synthesized starting from 3′,5′-bis(trifluoromethyl)acetophenone. The resulting compounds, which feature the 3,5-bis(trifluoromethyl)phenyl moiety, were tested for their activity against various bacterial strains. The 3,5-bis(trifluoromethyl)-substituted derivative was found to be one of the most potent compounds in the series, demonstrating significant growth inhibition against drug-resistant bacteria. nih.gov

Table 3: Antibacterial Activity of Selected Benzoic Acid Analogues

| Compound Type | Key Structural Feature | Observed Activity |

|---|---|---|

| Pyrazole Derivative | 3,5-bis(trifluoromethyl)phenyl group | Potent growth inhibitor of drug-resistant bacteria. nih.govnih.gov |

| 3,4-Dichloro Derivative | 3,4-dichloro substitution | Potent against staphylococci strains (MIC as low as 0.5 μg/mL). nih.gov |

| 3,5-Dichloro Derivative | 3,5-dichloro substitution | Potent against enterococci strains (MIC of 4 μg/mL). nih.gov |

| Monofluoro/Difluoro Derivatives | Single or double fluorine substitution | Not significantly active against tested strains. nih.gov |

Data summarized from studies on pyrazole and other substituted benzoic acid derivatives as antibacterial agents. nih.gov

The unique properties conferred by the trifluoromethyl group make these benzoic acid analogues powerful tools for developing new materials and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Bis(fluorocarbonyl)benzoic acid, and what are the critical reaction conditions?

- Methodological Answer : A common approach involves multi-step functionalization of benzoic acid derivatives. For example, bromination of 3,5-dimethylbenzoic acid followed by azidonation and reduction can yield symmetrical fluorinated analogs . Key conditions include controlled temperature (e.g., 0–5°C for bromination) and stoichiometric control of fluorinating agents to avoid over-substitution. Solvent choice (e.g., DMF for polar intermediates) and catalyst selection (e.g., Pd/C for reductions) are critical for yield optimization.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and fluorocarbonyl (C-F, ~1100–1200 cm⁻¹) groups .

- NMR : ¹⁹F NMR resolves fluorine environments, while ¹H NMR clarifies aromatic proton splitting patterns (e.g., para-substitution in benzoic acid derivatives) .

- Elemental Analysis : Validates stoichiometry, particularly for fluorine content, which may be challenging to quantify via spectroscopy alone .

Q. How does the compound’s solubility influence experimental design in organic synthesis?

- Methodological Answer : The compound’s low solubility in water (common among fluorinated aromatics) necessitates polar aprotic solvents (e.g., DMSO, THF) for reactions. For purification, recrystallization from ethanol/water mixtures is effective . Pre-solubilization strategies, such as sonication or using phase-transfer catalysts, are recommended for heterogeneous reactions.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural determination of fluorinated benzoic acid derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides precise bond-length and angle data, critical for distinguishing between meta- and para-fluorocarbonyl configurations. For example, SHELX can model disorder in fluorine positions caused by dynamic effects . High-resolution data (≤ 0.8 Å) is essential to mitigate errors from heavy-atom effects.

Q. What strategies address electron-withdrawing effects of fluorine substituents during nucleophilic substitution reactions?

- Methodological Answer :

- Activation : Use Lewis acids (e.g., AlCl₃) to polarize the carbonyl group, enhancing electrophilicity at the benzoic acid core .

- Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to reduce electronic deactivation during fluorination .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics, overcoming the slow reactivity caused by fluorine’s electron-withdrawing nature .

Q. How can researchers validate conflicting spectroscopic data (e.g., ¹H vs. ¹⁹F NMR) in fluorinated analogs?

- Methodological Answer : Cross-validation with computational chemistry (e.g., DFT calculations for NMR chemical shift prediction) resolves discrepancies. For example, Gaussian09 simulations can model fluorine’s paramagnetic shielding effects, aligning experimental and theoretical spectra . Additionally, heteronuclear correlation experiments (e.g., HMBC) clarify through-space coupling between fluorine and protons.

Q. What role does this compound play in designing enzyme inhibitors?

- Methodological Answer : The compound’s rigidity and fluorine-derived electronegativity make it a scaffold for transition-state analogs. For instance, its derivatives can mimic carboxylate groups in enzyme active sites (e.g., aspartic proteases). Kinetic assays (e.g., IC₅₀ determination) and molecular docking (AutoDock Vina) are used to evaluate inhibition potency and binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.